2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)PROPANAMIDE
Overview
Description
2-[N-(3-Fluorophenyl)methanesulfonamido]-N-(1-methylpiperidin-4-yl)propanamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia. The compound’s unique structure includes a fluorophenyl group, a methanesulfonamido group, and a piperidine ring, which contribute to its distinct pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(3-fluorophenyl)methanesulfonamido]-N-(1-methylpiperidin-4-yl)propanamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 3-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Methanesulfonamido Group Introduction: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonamido group.
Piperidine Ring Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[N-(3-fluorophenyl)methanesulfonamido]-N-(1-methylpiperidin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[N-(3-fluorophenyl)methanesulfonamido]-N-(1-methylpiperidin-4-yl)propanamide has several scientific research applications:
Chemistry: Used as a reference compound in the study of fentanyl analogues and their chemical properties.
Biology: Investigated for its interactions with opioid receptors and its potential effects on cellular signaling pathways.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new synthetic opioids and related pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, it mimics the action of endogenous opioids, leading to analgesic effects. The fluorophenyl and methanesulfonamido groups enhance its binding affinity and potency compared to other fentanyl analogues .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroacrylfentanyl: Similar in structure but with an acryl group instead of a propanamide group.
2-Fluorobutyrfentanyl: Contains a butanamide group instead of a propanamide group.
2-Fluoroisobutyrfentanyl: Features an isobutyr group instead of a propanamide group.
Uniqueness
2-[N-(3-fluorophenyl)methanesulfonamido]-N-(1-methylpiperidin-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its fluorophenyl group enhances its lipophilicity, while the methanesulfonamido group increases its metabolic stability .
Properties
IUPAC Name |
2-(3-fluoro-N-methylsulfonylanilino)-N-(1-methylpiperidin-4-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3S/c1-12(16(21)18-14-7-9-19(2)10-8-14)20(24(3,22)23)15-6-4-5-13(17)11-15/h4-6,11-12,14H,7-10H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUAYBMUEUYWKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)N(C2=CC(=CC=C2)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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